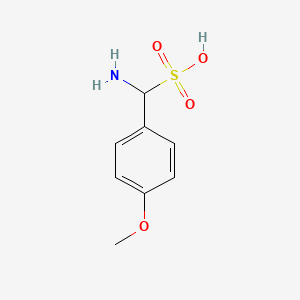![molecular formula C9H8N6O3 B14740063 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine CAS No. 5347-87-5](/img/structure/B14740063.png)
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine is a complex organic compound that features both nitro and indole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine typically involves the reaction of nitroguanidine with indole derivatives under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst to facilitate the reaction between cyclohexanone and phenylhydrazine hydrochloride, leading to the formation of the desired indole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrazinolysis of nitroguanidine, followed by protonation with strong mineral acids like nitric acid or perchloric acid .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This compound can modulate enzyme activity, inhibit viral replication, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-nitroguanidine: Another nitroguanidine derivative with similar chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Triazoles: Compounds with similar structural features and biological activities.
Uniqueness
1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine is unique due to its combination of nitro and indole functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
5347-87-5 |
|---|---|
Molecular Formula |
C9H8N6O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitroguanidine |
InChI |
InChI=1S/C9H8N6O3/c10-9(14-15(17)18)13-12-7-5-3-1-2-4-6(5)11-8(7)16/h1-4,11,16H,(H2,10,14) |
InChI Key |
HMUCNMLLWTYYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)
![Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy-](/img/structure/B14739995.png)
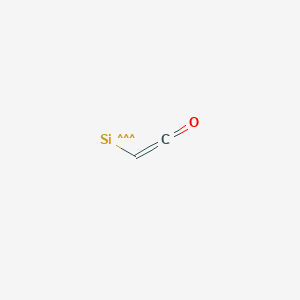
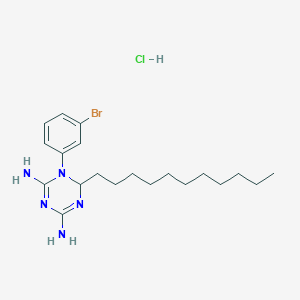
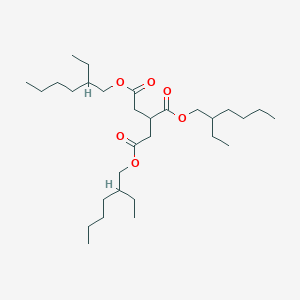
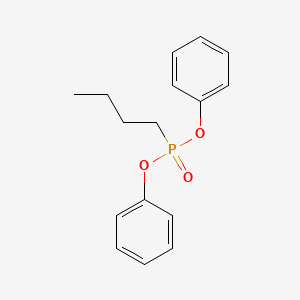
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)
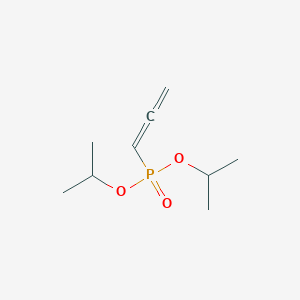
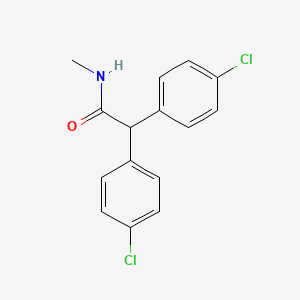

![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
